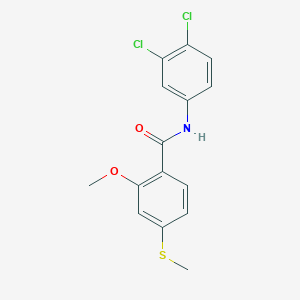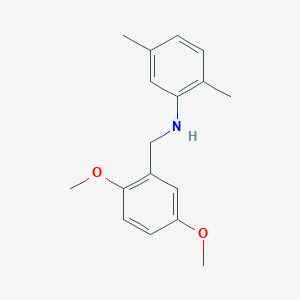![molecular formula C18H21N3O4S B5804717 N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide, also known as DASA-58, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. This compound has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
作用机制
The mechanism of action of N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide involves the inhibition of the protein kinase CK2. This enzyme plays a critical role in cell growth and proliferation, and its overexpression has been linked to the development of cancer. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and proliferation, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in hypoxic tumor cells. Inhibition of this enzyme can lead to a reduction in tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on cancer cell growth and proliferation without the confounding effects of other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve complete inhibition of CK2 activity in lab experiments.
未来方向
There are several future directions for research involving N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of this compound. Another direction is the study of the effects of this compound on cancer stem cells, which are thought to play a critical role in tumor initiation and progression. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation, is an area of ongoing research.
合成方法
The synthesis of N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide involves several steps, starting with the reaction of 4-aminobenzamide with acetic anhydride to form N-(4-acetylamino)benzamide. This compound is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride to form N-[4-(acetylamino)phenyl]-5-nitro-2-methylbenzenesulfonamide. Reduction of the nitro group using iron powder and hydrochloric acid results in the formation of N-[4-(acetylamino)phenyl]-5-aminosulfonyl-2-methylbenzamide, which is then treated with trifluoroacetic acid to yield the final product, this compound.
科学研究应用
N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-(4-acetamidophenyl)-5-(dimethylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-5-10-16(26(24,25)21(3)4)11-17(12)18(23)20-15-8-6-14(7-9-15)19-13(2)22/h5-11H,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXITNQPHOLEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)




![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)




![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)
